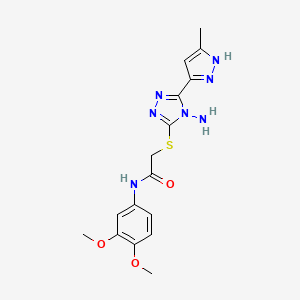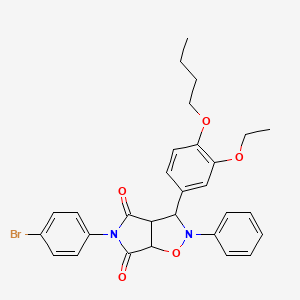
C16H19N7O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of pyrimidine and is often associated with pharmaceutical applications due to its complex structure and potential biological activities.
Méthodes De Préparation
The synthesis of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves several steps. One common method includes the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil . This is followed by a hydroxyl chloro reaction to produce the final product . The reaction conditions are typically mild, and the process is designed to be environmentally friendly and suitable for industrial production.
Analyse Des Réactions Chimiques
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: has several scientific research applications:
Mécanisme D'action
The mechanism of action of α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
α-Amino-N-[(2S,5β)-3,3-dimethyl-7-oxo-2β-(1H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6α-yl]-4-hydroxybenzeneacetamide: can be compared with other similar compounds, such as:
Baricitinib Impurity G: This compound has a similar structure and is used in analytical method development and quality control applications.
Acetamide Baricitinib Impurity: This compound is used in the production of pharmaceutical intermediates and active ingredients.
These compounds share similar structural features but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C16H19N7O3S |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2-[[4-amino-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H19N7O3S/c1-9-6-11(20-19-9)15-21-22-16(23(15)17)27-8-14(24)18-10-4-5-12(25-2)13(7-10)26-3/h4-7H,8,17H2,1-3H3,(H,18,24)(H,19,20) |
Clé InChI |
LPFDNUWXWSVYJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
![9-Methyl-7,8,12-trioxaspiro[5.6]dodecane-9-carbaldehyde](/img/structure/B12629804.png)


![3-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12629811.png)


silane](/img/structure/B12629838.png)
![9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B12629845.png)

